molecular formula C16H23N3O3 B5720083 N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide

N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide

Cat. No.: B5720083
M. Wt: 305.37 g/mol
InChI Key: RXPKNRUSQFWLTL-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-methylphenyl group, a morpholine ring, and a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide typically involves the reaction of 4-methylphenylamine with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)amine. This intermediate is then reacted with propanedioyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide could be explored as a potential drug candidate. Its interactions with biological targets such as enzymes and receptors may be studied to understand its therapeutic potential.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide
  • N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)butanediamide
  • N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)hexanediamide

Uniqueness

N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is unique due to its specific combination of functional groups. The presence of the 4-methylphenyl group, morpholine ring, and propanediamide backbone provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial processes.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13-2-4-14(5-3-13)18-16(21)12-15(20)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPKNRUSQFWLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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